3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an oxazole ring, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of peptides and other biologically active molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. The resulting amine can then participate in various biochemical pathways, depending on the specific application. The oxazole ring and carboxylic acid group contribute to the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid: Similar in having a Boc-protected amine and a carboxylic acid group.
(Tert-butoxycarbonyl) L-His (Trt)-Aib-OH: Contains a Boc-protected amino acid.
Uniqueness: 3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-6(8(13)14)5-16-12-7/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADBPVFFHZXHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892520-53-4 |
Source
|
Record name | 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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